REACTION_CXSMILES
|
C(O[C:6]([N:8](C)[CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=O)(C)(C)C.Cl.O1CCOCC1>C1COCC1>[CH3:15][C:10]([CH3:16])([CH2:9][NH:8][CH3:6])[C:11]([O:13][CH3:14])=[O:12]
|
Name
|
methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,2-dimethylpropanoate
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(CC(C(=O)OC)(C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(CNC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: CALCULATEDPERCENTYIELD | 125% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |